2-Cyanoethyl methanesulfonate 2-Cyanoethyl methanesulfonate
Brand Name: Vulcanchem
CAS No.: 65885-27-0
VCID: VC3899601
InChI: InChI=1S/C4H7NO3S/c1-9(6,7)8-4-2-3-5/h2,4H2,1H3
SMILES: CS(=O)(=O)OCCC#N
Molecular Formula: C4H7NO3S
Molecular Weight: 149.17 g/mol

2-Cyanoethyl methanesulfonate

CAS No.: 65885-27-0

Cat. No.: VC3899601

Molecular Formula: C4H7NO3S

Molecular Weight: 149.17 g/mol

* For research use only. Not for human or veterinary use.

2-Cyanoethyl methanesulfonate - 65885-27-0

Specification

CAS No. 65885-27-0
Molecular Formula C4H7NO3S
Molecular Weight 149.17 g/mol
IUPAC Name 2-cyanoethyl methanesulfonate
Standard InChI InChI=1S/C4H7NO3S/c1-9(6,7)8-4-2-3-5/h2,4H2,1H3
Standard InChI Key XZXUHRRXUGMTRH-UHFFFAOYSA-N
SMILES CS(=O)(=O)OCCC#N
Canonical SMILES CS(=O)(=O)OCCC#N

Introduction

PropertyMethyl Methanesulfonate 2-Cyanoethyl Phosphoramidite Inferred for 2-Cyanoethyl Methanesulfonate
Boiling Point (°C)202.5100 (at 0.5 mmHg)~150–180 (at reduced pressure)
Density (g/mL)1.300.9491.10–1.25
SolubilityWater-miscibleOrganic solventsPartial in polar solvents (e.g., DMF)
StabilityHydrolytically sensitiveMoisture-sensitiveLikely hygroscopic

The nitrile group in 2-cyanoethyl methanesulfonate is expected to reduce water solubility compared to methyl methanesulfonate, while enhancing compatibility with aprotic solvents .

Synthesis Pathways and Industrial Production

Two-Phase Reaction Methodology

Drawing from tin methanesulfonate synthesis , a plausible route involves:

  • Reaction of Methanesulfonic Acid with 2-Cyanoethanol:
    CH3SO3H+HOCH2CH2CNCH3SO3CH2CH2CN+H2O\text{CH}_3\text{SO}_3\text{H} + \text{HOCH}_2\text{CH}_2\text{CN} \rightarrow \text{CH}_3\text{SO}_3\text{CH}_2\text{CH}_2\text{CN} + \text{H}_2\text{O}
    Acid catalysis (e.g., H₂SO₄) facilitates esterification, with water removal via azeotropic distillation .

  • Purification via Solvent Extraction:
    Utilizing a two-phase system (e.g., benzene/water) to isolate the product from unreacted starting materials, as demonstrated in metal methanesulfonate production .

Alternative Halide Displacement

A metal-catalyzed approach could employ 2-cyanoethyl bromide and sodium methanesulfonate:
CH3SO3Na+BrCH2CH2CNCH3SO3CH2CH2CN+NaBr\text{CH}_3\text{SO}_3\text{Na} + \text{BrCH}_2\text{CH}_2\text{CN} \rightarrow \text{CH}_3\text{SO}_3\text{CH}_2\text{CH}_2\text{CN} + \text{NaBr}
This method mirrors tin methanesulfonate synthesis, where metallic tin displaces less active metals .

Reactivity and Functional Applications

Sulfonylation in Nucleotide Chemistry

The compound’s methanesulfonyl group (SO3CH3\text{SO}_3\text{CH}_3) may act as a leaving group in phosphoramidite coupling, analogous to 2-cyanoethyl tetraisopropylphosphorodiamidite . For example:

  • Oligonucleotide Synthesis: Sulfonate esters facilitate phosphodiester bond formation during solid-phase DNA assembly, with the cyanoethyl group offering transient protection .

Polymer Modification

The nitrile moiety enables:

  • Copolymerization with acrylonitrile derivatives to enhance thermal stability.

  • Crosslinking via radical-initiated cyanoethylation, improving mechanical properties in resins.

ParameterMMS Inferred for 2-Cyanoethyl Methanesulfonate
LD₅₀ (oral, rat)250 mg/kgLikely lower due to nitrile toxicity
MutagenicityStrong alkylating agentModerate (reduced electrophilicity)
Handling PrecautionsAvoid inhalation, skin contactUse under inert atmosphere, PPE required

The cyanoethyl group may mitigate direct DNA alkylation but introduces risks of cyanide release under basic or thermal conditions.

Industrial and Research Applications

Electrodeposition Additives

In tin plating baths, methanesulfonate ions improve conductivity and deposit uniformity . The nitrile group in 2-cyanoethyl methanesulfonate could stabilize colloidal suspensions, reducing pitting.

Pharmaceutical Intermediates

As a bifunctional reagent, it may serve in:

  • Prodrug Synthesis: Sulfonate esters enhance water solubility of hydrophobic APIs.

  • Peptide Modification: Site-specific sulfonation of serine/threonine residues.

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